molecular formula C12H15N B14294525 N,N-Dimethyl-5,8-dihydronaphthalen-1-amine CAS No. 112556-02-2

N,N-Dimethyl-5,8-dihydronaphthalen-1-amine

Cat. No.: B14294525
CAS No.: 112556-02-2
M. Wt: 173.25 g/mol
InChI Key: YHWQSOYZNKTVMS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,8-dihydronaphthalen-1-amine is an organic compound with the molecular formula C12H15N It is a derivative of naphthalene, characterized by the presence of a dimethylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,8-dihydronaphthalen-1-amine typically involves the reaction of naphthalene derivatives with dimethylamine. One common method is the alkylation of 5,8-dihydronaphthalen-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can facilitate the reaction between the organic and aqueous phases, improving the overall reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5,8-dihydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring .

Scientific Research Applications

N,N-Dimethyl-5,8-dihydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,8-dihydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring provides a hydrophobic core that can interact with non-polar regions of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5,8-dihydronaphthalen-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

112556-02-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N,N-dimethyl-5,8-dihydronaphthalen-1-amine

InChI

InChI=1S/C12H15N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-5,7,9H,6,8H2,1-2H3

InChI Key

YHWQSOYZNKTVMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1CC=CC2

Origin of Product

United States

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